N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide is a chemical compound with the molecular formula C9H20N2O3S and a molecular weight of 236.33 g/mol . This compound is characterized by the presence of a piperidine ring, a sulfonamide group, and a hydroxy-methylpropyl side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide typically involves the reaction of piperidine with a sulfonyl chloride derivative in the presence of a base. The hydroxy-methylpropyl group is introduced through subsequent reactions involving appropriate reagents and conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the sulfonamide group may produce amines .
Scientific Research Applications
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. The hydroxy-methylpropyl side chain may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)piperidine-1-sulfonamide
- N-(3-hydroxypropyl)piperidine-1-sulfonamide
- N-(4-hydroxybutyl)piperidine-1-sulfonamide
Uniqueness
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide is unique due to the presence of the hydroxy-methylpropyl side chain, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C9H20N2O3S |
---|---|
Molecular Weight |
236.33 g/mol |
IUPAC Name |
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C9H20N2O3S/c1-9(8-12)7-10-15(13,14)11-5-3-2-4-6-11/h9-10,12H,2-8H2,1H3 |
InChI Key |
UMZDFSSIOGSFKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)N1CCCCC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.